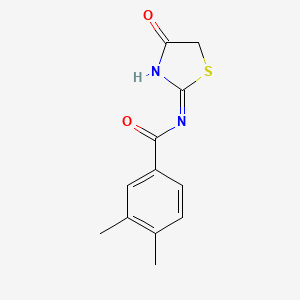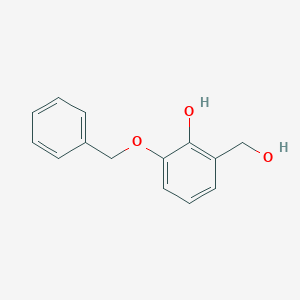![molecular formula C21H18N2O5 B14248932 Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel-](/img/structure/B14248932.png)
Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- is a complex organic compound with a unique structure that includes a cyclopropane ring, a carboxylic acid group, and an imidazolidinyl group attached to a xanthene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- involves multiple steps, starting with the preparation of the cyclopropane ring and the xanthene moiety. The cyclopropane ring can be synthesized through a Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple. The xanthene moiety can be prepared through the condensation of phthalic anhydride with resorcinol.
The imidazolidinyl group is introduced through the reaction of the xanthene derivative with an appropriate amine, followed by cyclization to form the imidazolidinone ring. The final step involves the coupling of the cyclopropane ring with the imidazolidinyl-xanthene derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization, chromatography, or distillation to obtain the compound in high purity.
化学反应分析
Types of Reactions
Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), hydroxyl groups (e.g., NaOH, KOH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-: Known for its use in the synthesis of pyrethroid insecticides.
Cyclopropanecarboxylic acid, 2,5-dioxo-1-pyrrolidinyl ester: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
Cyclopropanecarboxylic acid, 2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (1R,2R)-rel- is unique due to its complex structure, which combines a cyclopropane ring, a carboxylic acid group, and an imidazolidinyl group attached to a xanthene moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C21H18N2O5 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
(1R,2R)-2-[2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c24-18(25)13-9-15(13)21(19(26)22-20(27)23-21)10-14-11-5-1-3-7-16(11)28-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10H2,(H,24,25)(H2,22,23,26,27)/t13-,15-,21?/m1/s1 |
InChI 键 |
VTOCAUACMIVXNA-ZRNDULBVSA-N |
手性 SMILES |
C1[C@H]([C@@H]1C2(C(=O)NC(=O)N2)CC3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)O |
规范 SMILES |
C1C(C1C2(C(=O)NC(=O)N2)CC3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)

![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)

![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)


![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine]](/img/structure/B14248906.png)
![Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)-](/img/structure/B14248912.png)

![4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate](/img/structure/B14248917.png)
